Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate
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Overview
Description
This compound is a type of tert-butoxycarbonyl-protected amino acid . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O5 . Its average mass is 256.255 Da and its monoisotopic mass is 256.105927 Da .Chemical Reactions Analysis
In terms of chemical reactions, the Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Scientific Research Applications
Enantioselective Synthesis
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate serves as a crucial intermediate in enantioselective synthesis processes. For instance, its applications include the high optical purity synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through Pd-catalyzed amide coupling and subsequent oxazole formation. This method demonstrates the compound's role in producing oxazole subunit positional isomers in macrocyclic azole peptides, showcasing its versatility in organic synthesis and potential in drug discovery (Magata et al., 2017).
Structural Analysis and Crystallography
This compound's structural properties have been extensively studied, revealing its potential in hydrogen-bonded dimer formations and crystallography. The detailed structural determination provides insights into its molecular associations and interactions, which are critical for the development of novel materials and pharmaceuticals (Lynch & Mcclenaghan, 2004).
Antimicrobial Activity Studies
The derivative has been modified and synthesized for antimicrobial activity studies against various strains of bacteria and fungi. These studies involve structural modifications and subsequent testing, which help in understanding the structure-activity relationships and developing new antimicrobial agents (Desai et al., 2019).
Synthetic Modifications for Drug Discovery
The compound's utility extends to the synthesis of deaza-analogues of marine alkaloids, highlighting its role in medicinal chemistry. These analogues, such as those of the bis-indole alkaloid topsentin, have been tested for anticancer activity, indicating the compound's importance in the synthesis of potential therapeutic agents (Carbone et al., 2013).
Fluorescent Probe Development
Research into developing ratiometric fluorescent probes for the selective detection of biothiols in aqueous media has utilized this compound. These probes can rapidly and selectively detect cysteine and homocysteine, offering a simple and effective tool for analytical chemistry and diagnostics (Na et al., 2016).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protective group for amines .
Mode of Action
The Boc group in the compound serves as a protective group for amines during organic synthesis . It prevents unwanted reactions with the amine group while allowing other parts of the molecule to undergo reactions. The Boc group can be removed (deprotected) when it is no longer needed, typically using an acid such as trifluoroacetic acid (TFA) .
Biochemical Pathways
The use of boc-protected amino acids and their derivatives is widespread in the synthesis of peptides and proteins . Therefore, the compound could potentially influence the synthesis of these biomolecules.
Result of Action
The primary result of the action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate is the protection of amine groups during organic synthesis, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, the efficiency of Boc deprotection can be enhanced by using a phosphonium ionic liquid, which offers advantages such as low viscosity and high thermal stability .
Future Directions
The future directions for this compound could involve further exploration of its use in peptide synthesis. The use of Boc-AAILs in peptide synthesis is a relatively new area of research, and there is potential for further development and optimization of this process . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids could be an area of future research .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-17-10(15)8-9(19-7(2)13-8)14-11(16)18-12(3,4)5/h6H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIUXJIBAMTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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